N-Boc-4-methylpiperidinecarbothioamide
Description
Systematic Nomenclature and CAS Registry Information
N-Boc-4-methylpiperidinecarbothioamide is systematically named tert-butyl N-(4-methylpiperidine-1-carbothioyl)carbamate, reflecting its functional groups and substituents. The compound’s CAS Registry Number is 951745-01-0 , which uniquely identifies it in chemical databases. Synonyms include tert-butyl 4-carbamothioyl-4-methylpiperidine-1-carboxylate and N-Boc-4-methylpiperidinecarbothioamide, as documented in synthetic chemistry literature.
The nomenclature adheres to IUPAC guidelines:
- Boc (tert-butoxycarbonyl) designates the protective group on the piperidine nitrogen.
- 4-methyl specifies the methyl substituent at the fourth position of the piperidine ring.
- Carbothioamide indicates the presence of a thiourea-like functional group (-C(=S)NH$$_2$$).
Molecular Formula and Weight Analysis
The molecular formula C$${12}$$H$${22}$$N$${2}$$O$${2}$$S corresponds to a molecular weight of 258.38 g/mol . Key structural features include:
- A six-membered piperidine ring with a methyl group at position 4.
- A Boc group (tert-butoxycarbonyl) attached to the nitrogen atom.
- A carbothioamide (-C(=S)NH$$_2$$) substituent at the nitrogen.
Table 1: Molecular Composition
| Component | Contribution to Molecular Weight (g/mol) |
|---|---|
| Piperidine ring | 85.15 (C$$5$$H$${11}$$N) |
| Boc group | 101.12 (C$$5$$H$${9}$$O$$_2$$) |
| Methyl group | 15.03 (CH$$_3$$) |
| Carbothioamide | 76.13 (CNSH$$_2$$) |
The Boc group accounts for ~39% of the total molecular weight, highlighting its steric and electronic influence on reactivity.
Stereochemical Configuration and Conformational Dynamics
The piperidine ring adopts a chair conformation , with the methyl group at position 4 and the carbothioamide group occupying equatorial positions to minimize steric strain. Key stereochemical considerations include:
- Torsional angles : The Boc group’s tert-butyl moiety induces conformational rigidity, favoring a staggered arrangement around the N-C bond.
- Hydrogen bonding : The carbothioamide’s thioamide (-NH-C(=S)-) group participates in intramolecular hydrogen bonding, stabilizing the axial conformation of the piperidine ring.
Conformational Free Energy Analysis
Studies on 4-substituted piperidines reveal that methyl groups stabilize axial conformers by 0.7–0.8 kcal/mol due to hyperconjugative interactions. For this compound, protonation of the piperidine nitrogen enhances electrostatic interactions, further stabilizing the axial conformer.
Comparative Structural Analysis with Piperidinecarbothioamide Derivatives
This compound differs from related derivatives in substituents and steric effects:
Table 2: Structural Comparison of Piperidinecarbothioamides
Key Differences :
- Boc Group : Introduces steric bulk, reducing nucleophilicity at the nitrogen and enhancing solubility in organic solvents.
- Methyl Substituent : Electron-donating effects increase ring basicity compared to unsubstituted derivatives.
- Carbothioamide : The thioamide group (-C(=S)NH$$_2$$) offers distinct hydrogen-bonding capabilities versus carboxamides.
Properties
IUPAC Name |
tert-butyl N-(4-methylpiperidine-1-carbothioyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-9-5-7-14(8-6-9)10(17)13-11(15)16-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPUPEXSYQLDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 4-methylpiperidine
- Method: React 4-methylpiperidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine in dichloromethane at 0°C to room temperature.
- Reaction conditions: Stirring for 16 hours at room temperature.
- Workup: Addition of water, separation of organic layer, washing with brine, drying over sodium sulfate, and purification by silica gel chromatography.
- Yield: Approximately 99% for N-Boc-piperidine derivatives.
This method ensures selective Boc protection of the piperidine nitrogen, preserving the 4-methyl substitution.
Introduction of the Carbothioamide Group
The carbothioamide (-CSNH2) group can be introduced via transformation of the corresponding carboxylic acid or aldehyde derivatives at the 4-position.
From N-Boc-4-piperidinecarboxaldehyde
Preparation of N-Boc-4-piperidinecarboxaldehyde:
- Synthesized via a multi-step process involving:
- Formation of p-toluenesulfonyl ketone hydrazone from N-Boc-4-piperidone and p-toluenesulfonyl hydrazide.
- Reaction with butyl lithium and tetramethylethylenediamine (TMEDA) at low temperatures (-40°C to -70°C).
- Formylation using a formylation reagent.
- Catalytic hydrogenation with palladium on carbon under hydrogen pressure to yield N-Boc-4-piperidinecarboxaldehyde.
- Synthesized via a multi-step process involving:
-
- The aldehyde group at the 4-position can be converted to a thioamide by reaction with reagents such as thiosemicarbazide or ammonium thiocyanate under acidic or basic conditions.
- Typical conditions involve refluxing in ethanol or other suitable solvents.
- The reaction proceeds via formation of an intermediate thiosemicarbazone or thiourea derivative followed by rearrangement or hydrolysis to the carbothioamide.
Alternative Synthetic Routes
-
- N-Boc-4-aminopiperidine can be prepared by selective Boc protection of 4-aminopiperidine or via hydrogenation of 1-benzyl-4-Boc-aminopiperidine derivatives.
- The amino group at the 4-position can be transformed into carbothioamide by reaction with carbon disulfide and subsequent amination steps.
- This method involves catalytic hydrogenation, debenzylation, and Boc protection steps under controlled conditions.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-methylpiperidine | Boc anhydride, triethylamine, DCM, 0°C to RT, 16 h | N-Boc-4-methylpiperidine | ~99 | Standard Boc protection |
| 2 | N-Boc-4-piperidone | p-Toluenesulfonyl hydrazide, reflux in alcohol | p-Toluenesulfonyl ketone hydrazone | - | Intermediate for aldehyde synthesis |
| 3 | Hydrazone intermediate | Butyl lithium, TMEDA, formylation reagent, -40 to -70°C | 1-Boc-4-formyl-3,6-dihydro-2H-pyridine | - | Formylation step |
| 4 | 1-Boc-4-formyl-3,6-dihydro-2H-pyridine | Pd/C hydrogenation, H2 pressure | N-Boc-4-piperidinecarboxaldehyde | - | Catalytic hydrogenation |
| 5 | N-Boc-4-piperidinecarboxaldehyde | Thiosemicarbazide or ammonium thiocyanate, reflux in ethanol | This compound | Variable | Conversion to carbothioamide |
Research Findings and Notes
- The Boc protection step is highly efficient and reproducible, yielding nearly quantitative amounts of the protected amine.
- The hydrazone formation and subsequent formylation require strict temperature control to avoid side reactions.
- Catalytic hydrogenation is crucial for converting the unsaturated intermediate to the saturated aldehyde.
- The final carbothioamide formation is sensitive to reaction conditions; solvent choice and reaction time significantly affect yield and purity.
- Purification typically involves silica gel chromatography or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-methylpiperidinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid are employed for Boc deprotection.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and free amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Boc-4-methylpiperidinecarbothioamide is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Boc-4-methylpiperidinecarbothioamide involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The thioamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares N-Boc-4-methylpiperidinecarbothioamide with structurally related compounds from diverse sources:
Reactivity and Stability
- Thioamide vs. Amide/Carboxylic Acid : The thioamide group in the target compound is less polar than carboxylic acids (e.g., N-Boc-4-methylazepane-4-carboxylic acid) but more reactive in nucleophilic substitutions compared to standard amides due to sulfur’s larger atomic radius and lower electronegativity .
- Boc Protection : All listed Boc-protected compounds share resistance to acidic conditions, but the thioamide’s stability under basic conditions may differ from hydroxyl or nitro-containing analogs .
Research Findings and Trends
- Synthetic Utility : Thioamide-containing Boc derivatives are increasingly used in metal-catalyzed cross-coupling reactions, leveraging sulfur’s coordination properties .
- Biological Activity: Fluorinated piperidines () exhibit higher blood-brain barrier penetration than non-fluorinated analogs, suggesting that the target compound could be modified with fluorine for enhanced bioactivity .
Biological Activity
N-Boc-4-methylpiperidinecarbothioamide is a compound with significant potential in biological research and pharmaceutical applications. Its structure, characterized by the presence of a thioamide group and a tert-butoxycarbonyl (Boc) protective group, influences its reactivity and biological interactions. This article explores its biological activity, synthesis methods, and applications based on diverse research findings.
- Molecular Formula : C12H22N2O2S
- Molecular Weight : 258.38 g/mol
This compound is synthesized primarily through the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate in the presence of a base like triethylamine. This synthetic route allows for the selective protection of the amine group, facilitating further chemical modifications.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The thioamide group can participate in hydrogen bonding, enhancing its binding properties and selectivity towards specific biological targets.
Applications in Research
- Enzyme Inhibition : this compound has been studied as a potential inhibitor of various enzymes. Its structural characteristics allow it to interact effectively with enzyme active sites, potentially leading to therapeutic applications in diseases where enzyme inhibition is beneficial.
- Receptor Ligands : This compound serves as a precursor in the synthesis of receptor ligands, which are crucial for drug development targeting specific receptors involved in neurological disorders and other conditions.
- Pharmaceutical Development : Its role as an intermediate in the synthesis of pharmaceutical compounds highlights its importance in drug development processes, particularly for creating novel therapeutic agents.
Study on Enzyme Inhibition
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory activity against indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune regulation and cancer progression. The study reported IC50 values indicating effective inhibition at micromolar concentrations, suggesting potential for therapeutic use in cancer treatment .
Receptor Binding Affinity
In another investigation, the binding affinity of this compound derivatives to various neurotransmitter receptors was assessed using radiolabeled ligand displacement assays. The results indicated that certain modifications to the compound enhanced selectivity and potency for serotonin receptors, which could lead to advancements in treating mood disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-Boc-4-methylpiperidinecarboxamide | Carboxamide group instead of thioamide | Moderate enzyme inhibition |
| N-Boc-4-methylpiperidinecarboxylate | Carboxylate functionality | Limited receptor interaction |
| N-Boc-4-methylpiperidinecarbothioester | Thioester functionality | Stronger enzyme inhibition |
This compound stands out due to its unique thioamide group, which imparts distinct chemical reactivity compared to its analogs.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing N-Boc-4-methylpiperidinecarbothioamide with high yield and purity?
- Methodological Answer : Synthesis typically involves coupling reactions using thioamide-forming reagents (e.g., Lawesson’s reagent or thiourea derivatives) under inert atmospheres. For example, intermediates like 4-methylpiperidine can undergo Boc protection followed by carbothioamide functionalization. Reaction optimization includes temperature control (e.g., 80–90°C for Boc-group stability) and purification via column chromatography using ethyl acetate/hexane gradients. Characterization via TLC and NMR ensures purity .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store under anhydrous conditions at 2–8°C in airtight containers to prevent hydrolysis. Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste services. Avoid exposure to strong acids/bases to prevent decomposition into toxic gases (e.g., CO, NOx) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for Boc-group tert-butyl protons (δ ~1.4 ppm) and piperidine ring protons (δ ~2.5–3.5 ppm).
- FT-IR : Confirm thioamide C=S stretch (~1200–1250 cm⁻¹) and Boc-group carbonyl (C=O, ~1680–1720 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 228.3). Cross-reference with literature for structural validation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or binding interactions of this compound?
- Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to analyze frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights. Molecular docking (AutoDock Vina, Schrödinger) can model interactions with biological targets (e.g., enzymes or receptors). Validate predictions with experimental binding assays (e.g., SPR or ITC) .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for derivatives of this compound?
- Methodological Answer :
- Data Cross-Validation : Compare experimental NMR/IR with computational simulations (e.g., GIAO NMR shifts).
- Crystallography : Grow single crystals (via slow evaporation in DCM/hexane) for X-ray diffraction to resolve stereochemical ambiguities.
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational equilibria in solution .
Q. How can the thioamide group in this compound be exploited in developing enzyme inhibitors?
- Methodological Answer : The thioamide’s sulfur atom enhances metal coordination and hydrogen-bonding capabilities. Design derivatives targeting metalloenzymes (e.g., carbonic anhydrase) or proteases. Use structure-activity relationship (SAR) studies to optimize substituents on the piperidine ring. Validate inhibition via kinetic assays (e.g., IC50 measurements) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Methodological Answer : Key challenges include controlling racemization during Boc deprotection and ensuring regioselectivity in thioamide formation. Use flow chemistry for precise temperature/residence time control. Monitor enantiomeric excess via chiral HPLC or polarimetry. Scale-up protocols should prioritize inert conditions (N2/Ar) to prevent oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
